molecular formula C17H17N7O B2758597 6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1170162-41-0

6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2758597
CAS No.: 1170162-41-0
M. Wt: 335.371
InChI Key: NJTALICCJIVVDE-UHFFFAOYSA-N
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Description

6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C17H17N7O and its molecular weight is 335.371. The purity is usually 95%.
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Properties

IUPAC Name

6-(5-amino-3-methylpyrazol-1-yl)-1-(2,3-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O/c1-9-5-4-6-13(11(9)3)23-15-12(8-19-23)16(25)21-17(20-15)24-14(18)7-10(2)22-24/h4-8H,18H2,1-3H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTALICCJIVVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N5C_{15}H_{17}N_5 with a molar mass of approximately 269.33 g/mol. The structure features a pyrazolo-pyrimidine core, which is known for various biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to the one in focus exhibit significant anticancer properties. For instance, a related dihydropyrano[2,3-c]pyrazole derivative was identified as a promising PPARγ partial agonist with an IC50 value of 0.03 mM against cancer cell lines . This suggests that the pyrazolo-pyrimidine scaffold may play a crucial role in inhibiting cancer cell proliferation.

The proposed mechanism of action involves the modulation of the PPARγ pathway, which is essential in regulating cellular differentiation and metabolism. Compounds targeting PPARγ have been shown to influence adipocyte differentiation and exhibit anti-inflammatory effects . The specific interactions of this compound with PPARγ could be further elucidated through molecular docking studies.

Case Studies

  • Study on Anticancer Properties : In a study published in 2019, researchers screened a library of compounds for their anticancer activity on multicellular spheroids. The pyrazolo[3,4-d]pyrimidine derivatives showed promising results in inhibiting tumor growth compared to conventional therapies .
  • PPARγ Activation Study : Another investigation focused on the activation of PPARγ by various dihydropyrano derivatives. The study demonstrated that these compounds could activate PPARγ receptors effectively, leading to enhanced adipocyte differentiation and potential applications in treating metabolic disorders .

Data Tables

Biological Activity IC50 (mM) Reference
Anticancer Activity0.03
PPARγ ActivationVariable

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds may act by inhibiting specific kinases involved in cancer cell proliferation.
  • Case Studies : In vitro studies have shown that derivatives can induce apoptosis in various cancer cell lines.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens:

  • Target Organisms : Effective against both Gram-positive and Gram-negative bacteria.
  • Research Findings : Studies have reported minimum inhibitory concentrations (MICs) that suggest potential as a lead compound for antibiotic development.

Antiparasitic Effects

There is emerging evidence supporting the antiparasitic activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Specific Targets : These compounds have been evaluated against parasites such as Trypanosoma and Plasmodium species.
  • Efficacy Studies : In vivo studies indicate promising results in reducing parasitic loads in infected models.

Data Tables

Biological Activity Target Organism/Cell Line IC50/MIC Values Reference
AnticancerMCF-7 (breast cancer)0.5 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntiparasiticPlasmodium falciparum10 µM

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